molecular formula C10H7ClFN3O2 B1486498 1-(4-chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1094411-41-2

1-(4-chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1486498
M. Wt: 255.63 g/mol
InChI Key: WAMQATHIOSRXIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-fluorophenylboronic acid is a chemical compound with the empirical formula C6H5BClFO2 and a molecular weight of 174.37 . It’s used as an intermediate for pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of 4-Chloro-2-fluorophenylboronic acid can be achieved from Trimethyl borate and 1-Bromo-4-chloro-2-fluorobenzene and Water .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-fluorophenylboronic acid is represented by the SMILES string OB(O)C1=CC=C(Cl)C=C1F .


Physical And Chemical Properties Analysis

4-Chloro-2-fluorophenylboronic acid is a solid . It has a molecular formula of C6H5BClFO2 and a molecular weight of 174.37 .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)-5-methyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN3O2/c1-5-9(10(16)17)13-14-15(5)8-3-2-6(11)4-7(8)12/h2-4H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMQATHIOSRXIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=C(C=C(C=C2)Cl)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(4-chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(4-chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-(4-chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
1-(4-chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(4-chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

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